N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide
Description
N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide is an organic compound that features a cyclopropyl group attached to a bromophenyl ring and a benzamide moiety with a hydroxymethyl substituent
Properties
IUPAC Name |
N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-6-2-5-14(10-15)17(7-8-17)19-16(21)13-4-1-3-12(9-13)11-20/h1-6,9-10,20H,7-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSOVOTHJYMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)NC(=O)C3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopropyl and bromophenyl intermediates. One common method involves the cyclopropanation of a suitable alkene with a bromophenyl derivative, followed by the introduction of the benzamide group through amide bond formation. The hydroxymethyl group can be introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-[1-(3-bromophenyl)cyclopropyl]-3-(carboxy)benzamide.
Reduction: Formation of N-[1-(phenyl)cyclopropyl]-3-(hydroxymethyl)benzamide.
Substitution: Formation of N-[1-(3-substituted phenyl)cyclopropyl]-3-(hydroxymethyl)benzamide.
Scientific Research Applications
N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl and benzamide moieties contribute to the compound’s overall stability and reactivity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide
- N-[1-(3-fluorophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide
- N-[1-(3-methylphenyl)cyclopropyl]-3-(hydroxymethyl)benzamide
Uniqueness
N-[1-(3-bromophenyl)cyclopropyl]-3-(hydroxymethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, making it distinct from its chloro, fluoro, and methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
